molecular formula C8H7Br2NO B11834176 1-(2-Amino-4-bromophenyl)-2-bromoethanone

1-(2-Amino-4-bromophenyl)-2-bromoethanone

Katalognummer: B11834176
Molekulargewicht: 292.95 g/mol
InChI-Schlüssel: GHFBWHIXMOFAFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-4-bromophenyl)-2-bromoethanone is an organic compound with the molecular formula C8H8Br2NO. It is a solid, usually appearing as white or brown-yellow crystalline material. This compound is soluble in some organic solvents, such as alcohols and ethers, but insoluble in water .

Vorbereitungsmethoden

1-(2-Amino-4-bromophenyl)-2-bromoethanone is typically synthesized through chemical synthesis. One common method involves using acetophenone as a starting material, introducing an amino group and a bromo group in the reaction . The specific preparation method may vary according to actual needs and reaction conditions. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(2-Amino-4-bromophenyl)-2-bromoethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism by which 1-(2-Amino-4-bromophenyl)-2-bromoethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

1-(2-Amino-4-bromophenyl)-2-bromoethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions and applications in various fields.

Eigenschaften

Molekularformel

C8H7Br2NO

Molekulargewicht

292.95 g/mol

IUPAC-Name

1-(2-amino-4-bromophenyl)-2-bromoethanone

InChI

InChI=1S/C8H7Br2NO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,11H2

InChI-Schlüssel

GHFBWHIXMOFAFA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)N)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.